4-Bromo-8-chlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 4th and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of cinnoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized cinnoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-8-chlorocinnoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 4-Bromo-8-chlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
- 8-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 4-Bromo-8-chloroquinoline
Comparison: 4-Bromo-8-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical properties compared to similar compoundsThis uniqueness makes this compound a valuable compound in specialized research areas .
Properties
Molecular Formula |
C8H4BrClN2 |
---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-8-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H |
InChI Key |
IWQROWYGECEHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.